(6-Chloropyrimidin-4-yl)alanine

Description

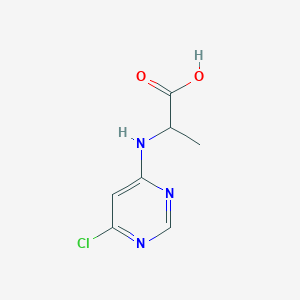

Structure

3D Structure

Properties

IUPAC Name |

2-[(6-chloropyrimidin-4-yl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-4(7(12)13)11-6-2-5(8)9-3-10-6/h2-4H,1H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSZJLIGMUTQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloropyrimidin 4 Yl Alanine and Analogues

Direct Synthetic Routes and Methodological Advancements for Pyrimidine-Amino Acid Conjugates

The direct formation of a bond between a pyrimidine (B1678525) ring and an amino acid is a fundamental approach to synthesizing pyrimidine-amino acid conjugates. These methods often rely on the inherent reactivity of the pyrimidine core, which can be modulated by substituents.

Nucleophilic Substitution Approaches for Pyrimidine Core Functionalization with Amino Acids

Nucleophilic aromatic substitution (SNAr) is a prominent strategy for attaching amino acids to pyrimidine scaffolds. mdpi.com This approach typically involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring by the amino group of an amino acid or its derivative. The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing nitrogen atoms. wikipedia.org

For instance, the chlorine atom in chloropyrimidines is susceptible to substitution by the amino group of an amino acid. nih.gov The reaction conditions, such as the solvent and base used, can significantly influence the regioselectivity and yield of the substitution. mdpi.com Researchers have successfully synthesized a variety of pyrimidine-amino acid conjugates by reacting chloropyrimidines with different amino acid esters. researchgate.net This method is not only applicable to simple amino acids but also to more complex ones, providing access to a diverse library of compounds. researchgate.net

| Reactant 1 | Reactant 2 | Product | Key Features |

| Chloropyrimidine | Amino Acid Ester | Pyrimidine-Amino Acid Conjugate | Nucleophilic aromatic substitution (SNAr) |

| 2,4-Dichloropyrimidine | Glycine (B1666218) Methyl Ester | 2-Chloro-4-(methoxycarbonylmethylamino)pyrimidine | Selective substitution at the C4 position |

| 4-Chlorothienopyrimidine | Phenylalanine | (S)-2-(Thieno[2,3-d]pyrimidin-4-ylamino)-3-phenylpropanoic acid | Synthesis of thienopyrimidine-amino acid derivatives researchgate.net |

Multicomponent Reaction Paradigms for Pyrimidine Amino Acid Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrimidine-amino acid conjugates in a single step. acs.orgsciencescholar.us These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. acs.org

One notable example is the Biginelli reaction, which can be adapted to incorporate amino acid components. While the classic Biginelli reaction yields dihydropyrimidones, variations of this reaction can be employed to synthesize more complex pyrimidine derivatives. Another approach involves the use of diaminomaleonitrile (B72808) as a precursor in a three-component reaction with an amino acid and other reagents to form amino acid-decorated pyrimidine and purine (B94841) derivatives. researchgate.net MCRs are highly valued for their ability to generate molecular diversity and for their often environmentally friendly nature. sciencescholar.us

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reaction Type |

| Aldehyde | β-Ketoester | Urea/Thiourea | Dihydropyrimidinone | Biginelli Reaction |

| Diaminomaleonitrile | Amino Acid | Formamide | Amino acid-decorated purine/pyrimidine | Multicomponent Condensation researchgate.net |

| Amidines | Alcohols | - | Substituted Pyrimidines | Iridium-catalyzed multicomponent synthesis acs.org |

Cyclization and Heterocyclization Methodologies in Pyrimidine-Amino Acid Construction

Cyclization and heterocyclization reactions are fundamental to the formation of the pyrimidine ring itself, and these methods can be adapted to incorporate an amino acid moiety. These strategies often involve the construction of the pyrimidine ring from acyclic precursors that already contain the amino acid side chain.

For example, a common method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with a compound containing an N-C-N fragment, such as an amidine or guanidine. mdpi.com By using a modified dicarbonyl compound or amidine that is appended to an amino acid, a pyrimidine-amino acid conjugate can be constructed. Another strategy involves the cyclization of β-formyl enamides, derived from amino acids, with a source of ammonia (B1221849) to form the pyrimidine ring. organic-chemistry.org These methods provide a high degree of control over the final structure of the molecule.

Asymmetric Synthesis of Chiral (6-Chloropyrimidin-4-yl)alanine Enantiomers

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis strategies are employed to control the stereochemistry at the α-carbon of the alanine (B10760859) moiety.

Chiral Auxiliary-Based Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of amino acid synthesis, a chiral auxiliary can be attached to a glycine equivalent, which is then alkylated with a (6-chloropyrimidin-4-yl)methyl halide. The chiral auxiliary biases the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid.

Several chiral auxiliaries have been developed for the asymmetric synthesis of α-amino acids. mdpi.org For instance, oxazolidinones, as popularized by Evans, are widely used to control the stereochemistry of alkylation reactions. wikipedia.org Similarly, chiral Schiff bases derived from amino acids and chiral aldehydes or ketones can be used to direct the stereoselective synthesis of new amino acids. nih.gov The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. rsc.org

Catalytic Enantioselective Methods in Pyrimidine-Amino Acid Synthesis

Catalytic enantioselective methods represent a more efficient and atom-economical approach to asymmetric synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the desired enantiomer. These methods can involve transition metal catalysis or organocatalysis.

For the synthesis of chiral pyrimidine-amino acid conjugates, a catalytic asymmetric approach might involve the enantioselective alkylation of a prochiral enolate derived from a glycine Schiff base using a chiral phase-transfer catalyst. Another strategy could be the catalytic asymmetric hydrogenation of a dehydroamino acid precursor bearing the (6-chloropyrimidin-4-yl) substituent. Organocatalytic methods, such as the use of chiral diarylprolinol silyl (B83357) ethers, have been successfully applied to the enantioselective aza-Michael addition of pyrimidines to α,β-unsaturated aldehydes, which can be a key step in the synthesis of chiral acyclic pyrimidine nucleoside analogues. rsc.org The development of new catalytic systems for the direct enantioselective synthesis of this compound remains an active area of research.

| Catalytic Approach | Key Features | Example Application |

| Phase-Transfer Catalysis | Employs a chiral catalyst to control the stereoselective alkylation of a prochiral nucleophile. | Asymmetric synthesis of α-alkyl-α-amino acids. |

| Transition Metal Catalysis | Utilizes chiral metal complexes to catalyze enantioselective transformations like hydrogenation or cross-coupling. | Asymmetric hydrogenation of dehydroamino acids. |

| Organocatalysis | Uses small chiral organic molecules to catalyze enantioselective reactions. | Enantioselective aza-Michael addition to form chiral pyrimidine derivatives. rsc.org |

Enzymatic and Biocatalytic Transformations for Chiral Amino Acid Incorporation

The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods for introducing chirality. nih.gov Biocatalysis provides a pathway to create single-enantiomer compounds under mild reaction conditions, which is crucial for the pharmaceutical industry's demand for enantiopure drugs. nih.gov The primary biocatalytic strategies applicable to the synthesis of chiral amino acids involve enzymes such as dehydrogenases, transaminases, and synthases.

One of the most effective methods for producing chiral amino acids is the reductive amination of α-keto acids, a reaction often catalyzed by amino acid dehydrogenases. mdpi.com This process is advantageous due to the high enantioselectivity and stability of the enzymes, as well as the solubility of α-keto acid substrates in aqueous systems. mdpi.com For this to be economically viable, an enzymatic cofactor regeneration system, typically for NADH or NADPH, is coupled with the primary reaction. mdpi.com For instance, leucine (B10760876) dehydrogenase from Bacillus sphaericus has been used to synthesize (S)-β-hydroxyvaline from its corresponding α-keto acid, with cofactor regeneration achieved using formate (B1220265) dehydrogenase. mdpi.com

Transaminases represent another cornerstone of biocatalytic amino acid synthesis. They catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. Multi-step biocatalytic cascades using transaminases have been developed to produce chiral amino alcohols, demonstrating the potential for complex molecular construction in a one-pot system. nih.gov

Furthermore, tryptophan synthase and related enzymes have shown utility in synthesizing novel amino acids. For example, tryptophan synthase from Salmonella typhimurium has been used to catalyze the reaction between L-serine and various heterocyclic compounds, such as selenolo[3,2-b]pyrrole and furo[3,2-b]pyrrole, to produce the corresponding L-alanine analogues. nih.gov This approach could theoretically be adapted for the synthesis of this compound by using 6-chloropyrimidine as the substrate, which would react with L-serine to form the target amino acid.

Table 1: Overview of Enzymatic Approaches for Chiral Amino Acid Synthesis This table is interactive. You can sort and filter the data.

| Enzyme Class | Reaction Type | Example Application | Potential for this compound | Reference |

|---|---|---|---|---|

| Amino Acid Dehydrogenase | Reductive Amination | Synthesis of (S)-β-hydroxyvaline from α-keto-β-hydroxyisovalerate. | Applicable if the corresponding α-keto acid precursor can be synthesized. | mdpi.com |

| Transaminase | Amination | Synthesis of chiral amino alcohols from keto-sugars and an amine donor. | Could be used to aminate a keto-precursor of the target molecule. | nih.gov |

| Tryptophan Synthase | C-C Bond Formation | Synthesis of 6-(4H-furo[3,2-b]pyrrolyl)-L-alanine from L-serine and furo[3,2-b]pyrrole. | Direct synthesis from 6-chloropyrimidine and L-serine is a plausible route. | nih.gov |

| Nucleoside Phosphorylase | Transglycosylation | Synthesis of 2-chloropurine arabinosides with chiral amino acid amides. | Potentially useful for modifying a pre-formed pyrimidine-alanine scaffold. | mdpi.com |

Challenges and Innovations in Scalable Chemical Synthesis of this compound

Transitioning a synthetic route from a laboratory-scale procedure to large-scale industrial production presents numerous challenges. For a molecule like this compound, these challenges are compounded by the reactive nature of the chlorinated pyrimidine ring and the need to maintain enantiomeric purity.

To overcome these hurdles, significant innovations in process chemistry and engineering have been developed. Continuous flow chemistry, in particular, has emerged as a transformative technology for the safe and efficient production of chemicals. researchgate.net

Innovations in Scalable Synthesis:

Continuous Flow Reactors: The use of continuous flow systems, such as cascades of continuously stirred tank reactors (CSTRs), allows for precise control over reaction parameters like temperature and mixing. This is crucial for managing exothermic reactions and improving product quality and robustness. A scalable synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine was successfully achieved using this technology, delivering 17 kg of the product with superior yield. researchgate.net This approach mitigates the risks associated with large-volume batch reactors.

Chemo-Enzymatic Peptide Synthesis (CEPS): This hybrid approach combines the advantages of chemical synthesis with the selectivity of biocatalysis. Enzymes like peptiligase can be used for the regio- and stereoselective ligation of peptide fragments, avoiding the need for side-chain protecting groups and minimizing side reactions. bachem.com This strategy is scalable and can make the manufacturing of complex molecules more economical. bachem.com

Rapid and Scalable Processes: Methodologies are being developed that allow for the rapid and scalable synthesis of libraries of unnatural amino acids at the gram-scale. rsc.org These processes are designed to be efficient and directly yield products suitable for further applications like peptide synthesis. rsc.org

Table 2: Challenges and Innovations in Scalable Synthesis This table is interactive. You can sort and filter the data.

| Challenge | Innovative Solution | Description | Reference |

|---|---|---|---|

| Management of Exothermic Reactions | Continuous Flow Chemistry (CSTRs) | Allows for superior heat transfer and temperature control, preventing runaway reactions and improving safety and product consistency. | researchgate.net |

| Handling of Solid Precipitates | Continuous Flow Reactors | Can be designed to handle slurries or prevent precipitation through precise control of conditions, avoiding clogging issues common in batch processes. | researchgate.net |

| Maintaining Enantiopurity | Chemo-Enzymatic Synthesis (CEPS) | Utilizes highly stereoselective enzymes for key bond-forming steps, ensuring high enantiomeric excess without complex chiral auxiliaries or resolutions. | bachem.com |

| Process Efficiency and Waste Reduction | Molecular Hiving™ Technology | Reduces the use of organic solvents by up to 60% and simplifies washing and filtration steps compared to traditional synthesis methods. | bachem.com |

| Speed and Throughput | Rapid, Scalable Library Synthesis | Development of optimized, high-throughput synthetic routes that allow for the production of diverse unnatural amino acids at the gram-scale. | rsc.org |

Chemical Reactivity and Derivatization Strategies for 6 Chloropyrimidin 4 Yl Alanine

Reactivity of the Chloro-Substituent on the Pyrimidine (B1678525) Ring of (6-Chloropyrimidin-4-yl)alanine

The chlorine atom at the C6 position of the pyrimidine ring is the key site for modifications of the heterocyclic core. Its reactivity is primarily governed by the electron-deficient nature of the pyrimidine ring, which facilitates both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Diverse Substitutions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the pyrimidine ring of this compound. nih.govnih.gov The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C6 position towards attack by nucleophiles, enabling the displacement of the chloride leaving group. nih.gov This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex, although some SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov

The SNAr reaction is a widely used and important transformation in pyrimidine chemistry, particularly for the synthesis of biologically active aminopyrimidine derivatives. arkat-usa.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse functional groups at the C6 position. The reaction of chloropyrimidines with amines is one of the most utilized methods in this context. arkat-usa.org For instance, reactions with primary or secondary amines lead to the formation of the corresponding 6-amino-substituted pyrimidine derivatives. These amination reactions can often be performed under mild conditions, sometimes facilitated by a base to neutralize the HCl byproduct. mdpi.comnih.gov Similarly, reaction with alkoxides (from alcohols and a base) or thiolates (from thiols and a base) yields 6-alkoxy or 6-thioether derivatives, respectively. The efficiency and regioselectivity of SNAr reactions on substituted chloropyrimidines can be influenced by the nature of other substituents on the ring. wuxiapptec.comwuxiapptec.com

| Nucleophile | Reagent Example | Resulting C6-Substituent | Product Class |

|---|---|---|---|

| Amine (Primary) | Methylamine (CH₃NH₂) | -NHCH₃ (Methylamino) | 6-(Methylamino)pyrimidin-4-yl)alanine |

| Amine (Secondary) | Morpholine | -N(CH₂CH₂)₂O (Morpholinyl) | 6-Morpholinopyrimidin-4-yl)alanine |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -OCH₃ (Methoxy) | 6-Methoxypyrimidin-4-yl)alanine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh (Phenylthio) | 6-(Phenylthio)pyrimidin-4-yl)alanine |

Palladium-Catalyzed and Other Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative to SNAr for modifying the pyrimidine ring, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These reactions have become indispensable tools in modern organic synthesis. rug.nl

C-C Bond Formation: The Suzuki-Miyaura coupling is a prominent method for forming C-C bonds by reacting the chloro-pyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comcore.ac.uk This reaction is highly effective for introducing aryl and heteroaryl groups at the C6 position. researchgate.net For example, coupling this compound with phenylboronic acid using a catalyst like Pd(PPh₃)₄ would yield (6-phenylpyrimidin-4-yl)alanine. mdpi.com Other C-C coupling reactions, such as the Hiyama coupling (with organosilanes), are also applicable to chloropyrimidines. semanticscholar.org

C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for palladium-catalyzed C-N bond formation. wikipedia.orglibretexts.org This reaction couples the chloropyrimidine with a primary or secondary amine, offering a complementary approach to the SNAr amination. rug.nlorganic-chemistry.org It is particularly useful for coupling less nucleophilic amines or for reactions where SNAr conditions are not suitable. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope. libretexts.orgorganic-chemistry.org

C-O Bond Formation: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods have been developed for the formation of C-O bonds, typically coupling the aryl chloride with an alcohol or phenol. This provides a route to synthesize aryl ethers under conditions that can be milder than traditional methods like the Ullmann condensation.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System | Product Example (Derivative of Alanine) |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., K₃PO₄) | (6-Arylpyrimidin-4-yl)alanine |

| Buchwald-Hartwig | C-N | Primary/Secondary Amine | Pd(OAc)₂ + Ligand (e.g., BINAP) + Base | (6-Anilinopyrimidin-4-yl)alanine |

| Hiyama | C-C | Organosilane | PdCl₂/PCy₃ + Additive (e.g., TBAF) | (6-Arylpyrimidin-4-yl)alanine |

| Buchwald-Hartwig Etherification | C-O | Alcohol/Phenol | Pd Catalyst + Ligand + Base | (6-Phenoxypyrimidin-4-yl)alanine |

Transformations of the Alanine (B10760859) Side Chain in this compound

The alanine side chain offers two reactive handles for derivatization: the primary amino group and the carboxylic acid group. Standard peptide chemistry techniques can be readily applied to modify these functionalities, often requiring protection of one group while the other is being transformed.

Amino Group Modifications (e.g., Acylation, Alkylation, Amidation)

The primary amino group of the alanine moiety is a versatile nucleophile that can undergo a variety of transformations.

Acylation: The amino group can be easily acylated by reacting it with acid chlorides or anhydrides in the presence of a base. This reaction forms an amide bond and is a common method for introducing a wide range of acyl groups. For example, reaction with acetyl chloride would yield the N-acetyl derivative.

Alkylation: N-alkylation can be achieved through methods such as reductive amination, where the amino group reacts with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. This allows for the introduction of primary or secondary alkyl groups.

Amidation (Sulfonylation): While "amidation" typically refers to the formation of a bond from a carboxylic acid, the amino group can react with sulfonyl chlorides (e.g., tosyl chloride) to form stable sulfonamides.

Carboxyl Group Derivatizations (e.g., Esterification, Amide Formation, Reduction)

The carboxylic acid group can be converted into several other important functional groups. These reactions often begin with the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack. thermofisher.com

Esterification: Esters can be formed by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For instance, reacting this compound with methanol and a catalytic amount of sulfuric acid would produce the corresponding methyl ester.

Amide Formation: This is one of the most important transformations, allowing the amino acid to be coupled with other amines or amino acids to form peptides or more complex amides. The reaction is typically mediated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), which activate the carboxyl group for attack by an amine. nih.govacs.org

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation requires strong reducing agents, such as borane (BH₃) or lithium aluminum hydride (LiAlH₄), and necessitates prior protection of the amino group (e.g., as a Boc or Cbz derivative).

| Functional Group | Transformation | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acetyl Chloride, Base | Amide (-NHCOCH₃) |

| Amino (-NH₂) | Reductive Alkylation | Aldehyde (R-CHO), NaBH₃CN | Secondary Amine (-NHCH₂-R) |

| Amino (-NH₂) | Sulfonylation | Tosyl Chloride, Base | Sulfonamide (-NHSO₂R) |

| Carboxyl (-COOH) | Esterification | Methanol (CH₃OH), H⁺ catalyst | Ester (-COOCH₃) |

| Carboxyl (-COOH) | Amide Formation | Amine (R-NH₂), EDC/HATU | Amide (-CONHR) |

| Carboxyl (-COOH) | Reduction | BH₃·THF or LiAlH₄ (with N-protection) | Primary Alcohol (-CH₂OH) |

Role As a Molecular Scaffold and Intermediate in Advanced Organic Synthesis

Design Principles for Novel Chemical Entities Based on the (6-Chloropyrimidin-4-yl)alanine Scaffold

Strategic Considerations of the Chloro and Alanine (B10760859) Moieties for Enhanced Molecular Diversification

A table of mentioned chemical compounds cannot be generated as no specific compounds related to the synthesis or derivatization of "this compound" were identified.

Computational and Theoretical Studies on 6 Chloropyrimidin 4 Yl Alanine

Electronic Structure and Molecular Conformation Analysis of (6-Chloropyrimidin-4-yl)alanine

No peer-reviewed articles or database entries containing analyses of the electronic structure or molecular conformation of this compound were found.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Properties

The search for quantum chemical calculations, such as Density Functional Theory (DFT), applied to determine the electronic properties of this compound did not yield any specific results. While DFT studies have been performed on related molecules like 2,6-Diamino-4-chloropyrimidine–succinic acid to understand their stability and electronic characteristics, this analysis has not been extended to the alanine (B10760859) derivative in any publicly accessible research. researchgate.net

Conformational Landscape Exploration and Energy Minima Analysis

There is no available research on the conformational landscape or energy minima analysis of this compound.

Theoretical Investigations of Molecular Recognition and Non-Covalent Binding Interactions

No theoretical studies investigating the molecular recognition patterns or non-covalent binding interactions of this compound have been published.

Molecular Docking Simulations for Hypothetical Ligand-Target Interactions

Molecular docking is a common technique to predict the binding orientation of a molecule to a target. nih.gov For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been studied as potential inhibitors for cyclin-dependent kinases CDK2/4/6 through molecular docking and molecular dynamics simulations. nih.gov Similarly, hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives have been evaluated as potential antitumor agents using molecular docking to understand their interaction with DNA. mdpi.com However, no such molecular docking simulations have been reported for this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

An analysis of potential intermolecular interactions for this compound is not available. While related compounds are known to participate in such interactions, for example, 4-Amino-6-chloropyrimidine has a hydrogen bond donor count of one and a hydrogen bond acceptor count of three, a specific analysis for the title compound is absent from the literature. nih.gov

Reaction Pathway and Mechanism Elucidation through Advanced Computational Modeling

No studies using advanced computational modeling to elucidate the reaction pathways or mechanisms involving this compound were found.

Advanced Analytical Techniques in Research for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex amino acids like (6-Chloropyrimidin-4-yl)alanine. Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecular framework, confirming the connectivity of atoms and providing insights into the chemical environment of each nucleus.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrimidine (B1678525) ring, the α-proton, and the β-protons of the alanine (B10760859) side chain. The chemical shifts (δ) of the pyrimidine protons are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms within the ring, typically appearing in the downfield region of the spectrum. The α-proton, being adjacent to both the carboxylic acid and the amino group, will present as a multiplet, with its chemical shift and coupling constants providing valuable information about the adjacent β-protons. The β-protons, in turn, will exhibit complex splitting patterns due to their diastereotopic nature and their coupling to the α-proton.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the pyrimidine ring will resonate at characteristic downfield shifts, with the carbon atom bonded to the chlorine atom showing a distinct chemical shift due to the halogen's influence. The carbonyl carbon of the carboxylic acid will be readily identifiable by its characteristic resonance in the 170-180 ppm range.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in definitively assigning the proton and carbon signals. COSY experiments establish the coupling relationships between protons, confirming, for example, the connectivity between the α- and β-protons. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 (pyrimidine) | ~8.9 | s | - |

| H-5 (pyrimidine) | ~7.5 | s | - |

| α-H | ~4.2 | dd | J = 8.0, 5.0 |

| β-Ha | ~3.5 | dd | J = 15.0, 5.0 |

| β-Hb | ~3.3 | dd | J = 15.0, 8.0 |

Note: Predicted values are based on the analysis of similar pyrimidinyl and alaninyl structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~175 |

| C-6 (pyrimidine) | ~162 |

| C-4 (pyrimidine) | ~160 |

| C-2 (pyrimidine) | ~158 |

| C-5 (pyrimidine) | ~118 |

| α-C | ~55 |

| β-C | ~38 |

Note: Predicted values are based on the analysis of similar pyrimidinyl and alaninyl structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Precise Molecular Identity Confirmation and Impurity Profiling in Complex Mixtures

Mass spectrometry (MS) is a powerful analytical technique that provides highly accurate information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of amino acids, as it minimizes fragmentation and primarily produces the protonated molecule [M+H]⁺. The accurate mass measurement of this ion allows for the confident determination of the elemental composition.

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure by analyzing the fragmentation pattern of the parent ion. Collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound would be expected to yield characteristic fragment ions. These fragments would likely arise from the loss of small neutral molecules such as water (H₂O), formic acid (HCOOH), and ammonia (B1221849) (NH₃), as well as cleavage of the bond between the α- and β-carbons of the alanine side chain. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used to distinguish it from isomers and to identify impurities in a sample.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ (with ³⁵Cl) | C₇H₉ClN₃O₂ | 202.0378 |

| [M+H]⁺ (with ³⁷Cl) | C₇H₉³⁷ClN₃O₂ | 204.0348 |

Note: The calculated m/z values are for the protonated molecule and reflect the isotopic distribution of chlorine.

Chromatographic Methods for Enantiomeric Purity and Reaction Progression Monitoring (e.g., Chiral High-Performance Liquid Chromatography, HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound. Since the α-carbon of the alanine moiety is a stereocenter, this amino acid can exist as two enantiomers, the D- and L-forms. As the biological activity of enantiomers can differ significantly, the determination of enantiomeric purity is of paramount importance.

Chiral HPLC is the method of choice for separating and quantifying the enantiomers of this compound. This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of underivatized amino acids. sigmaaldrich.comyakhak.org The differential interaction between the enantiomers and the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com

The development of a robust chiral HPLC method involves optimizing several parameters, including the mobile phase composition (e.g., the type and concentration of organic modifier and any additives), the column temperature, and the flow rate. mst.edu The goal is to achieve baseline separation of the two enantiomeric peaks, which allows for accurate determination of the enantiomeric excess (ee). mst.edu

In addition to enantiomeric purity, reversed-phase HPLC (RP-HPLC) with a standard C18 column is routinely used to monitor the progress of the chemical synthesis of this compound. By analyzing aliquots of the reaction mixture over time, researchers can track the consumption of starting materials and the formation of the desired product, as well as the appearance of any byproducts or impurities. This information is critical for optimizing reaction conditions to maximize yield and purity.

Table 4: Illustrative Chiral HPLC Method Parameters for the Enantiomeric Separation of this compound

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) |

| Mobile Phase | Iso-propanol/Hexane with a small percentage of a polar modifier (e.g., trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Note: These are representative conditions and would require optimization for the specific compound and column used.

Q & A

Q. How to design a high-throughput screening (HTS) pipeline for this compound-based compounds?

- Methodological Answer :

- Library Synthesis : Use parallel synthesis with automated liquid handlers to generate diverse derivatives .

- Automated Characterization : Integrate LCMS/HPLC with robotics for rapid purity assessment.

- Activity Screening : Employ 96-well plate formats for kinase or cellular assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.